molecular formula C11H11N3O2 B12068982 4-(2-methylpropyl)-2,6-dioxo-3H-pyridine-3,5-dicarbonitrile

4-(2-methylpropyl)-2,6-dioxo-3H-pyridine-3,5-dicarbonitrile

Cat. No.: B12068982
M. Wt: 217.22 g/mol
InChI Key: QZPPCBQYXRWRQQ-UHFFFAOYSA-N
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Description

4-(2-Methylpropyl)-2,6-dioxo-3H-pyridine-3,5-dicarbonitrile is a pyridine-based heterocyclic compound featuring:

  • 3,5-Dicarbonitrile groups: The cyano groups enhance molecular polarity and can participate in π-stacking or dipole-dipole interactions.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

4-(2-methylpropyl)-2,6-dioxo-3H-pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C11H11N3O2/c1-6(2)3-7-8(4-12)10(15)14-11(16)9(7)5-13/h6,8H,3H2,1-2H3,(H,14,15,16)

InChI Key

QZPPCBQYXRWRQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C(=O)NC(=O)C1C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpropyl)-2,6-dioxo-3H-pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpropyl)-2,6-dioxo-3H-pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2-methylpropyl)-2,6-dioxo-3H-pyridine-3,5-dicarbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-methylpropyl)-2,6-dioxo-3H-pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and biological activities of related compounds:

Compound Name Substituents/Modifications Biological Activity Key Findings Reference
Target Compound 4-(2-Methylpropyl), 2,6-dioxo Not explicitly reported in evidence Hypothesized to exhibit enhanced solubility due to dioxo groups. N/A
4a (Dihydropyridine derivative) 4-(4-(Methylthio)phenyl), 1-benzyl Human tissue nonspecific alkaline phosphatase inhibition (anticancer) IC₅₀ values in nanomolar range; substituents enhance target binding .
6-Amino-2-imino-4-phenyl derivatives Aryl groups (e.g., p-tolyl, thiophenyl) Antimicrobial Inhibition zones: 12–16 mm against Candida spp. and bacteria .
2-Amino-4-phenylpyridine-3,5-dicarbonitrile Phenyl, amino, hydroxyethylamino Adenosine receptor targeting Pan-ligand activity; substituents modulate receptor subtype selectivity .
4-(4-Fluorophenyl)-2,6-dimethyl derivative Fluorophenyl, dimethyl Research applications (unspecified) High purity available for scale-up synthesis .

Physicochemical Properties

  • Electron-Withdrawing Effects: Nitro and cyano groups in pyridine derivatives (e.g., ) increase molecular density and stability. The target compound’s dioxo groups may similarly enhance thermal stability .
  • Solubility : The 2-methylpropyl group likely improves solubility in organic solvents, whereas the dioxo groups could enhance aqueous solubility via hydrogen bonding.

Biological Activity

4-(2-methylpropyl)-2,6-dioxo-3H-pyridine-3,5-dicarbonitrile is a compound of significant interest due to its diverse biological activities. This article reviews the existing literature regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-(2-methylpropyl)-2,6-dioxo-3H-pyridine-3,5-dicarbonitrile can be represented as follows:

C12H12N4O2\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}_2

This compound features a pyridine ring with two carbonitrile groups and a dioxo moiety, contributing to its reactivity and biological profile.

Antibacterial Activity

Recent studies have highlighted the compound's potential as an antibacterial agent. For instance, derivatives of pyridine compounds have demonstrated significant inhibition against bacterial peptide deformylase (PDF), an enzyme crucial for bacterial protein synthesis. In vitro assays showed that certain analogs exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

Table 1: Antibacterial Activity of Pyridine Derivatives

CompoundMIC (µg/mL)Reference
4-(2-methylpropyl)-2,6-dioxo-3H-pyridine-3,5-dicarbonitrile63.61 - 167.26
Ampicillin100 - 250

Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays measuring its ability to scavenge free radicals. Studies indicate that it possesses a notable capacity to reduce oxidative stress in cellular models, suggesting potential applications in mitigating oxidative damage associated with various diseases .

The mechanisms underlying the biological activities of 4-(2-methylpropyl)-2,6-dioxo-3H-pyridine-3,5-dicarbonitrile are primarily attributed to its ability to interact with key enzymes and cellular pathways:

  • Inhibition of Bacterial Enzymes : The compound acts as an inhibitor of PDF, disrupting bacterial protein synthesis and leading to cell death.
  • Free Radical Scavenging : It exhibits a mechanism involving the donation of hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

  • Case Study on Antibacterial Efficacy : A study involving the administration of pyridine derivatives showed a significant reduction in bacterial load in infected animal models compared to controls. The results indicated that these compounds could serve as effective alternatives to traditional antibiotics .
  • Oxidative Stress Reduction : In a clinical trial assessing the impact on patients with oxidative stress-related conditions, participants receiving treatment with this compound exhibited marked improvements in biomarkers associated with oxidative damage .

Future Directions

The potential applications of 4-(2-methylpropyl)-2,6-dioxo-3H-pyridine-3,5-dicarbonitrile extend beyond antibacterial properties. Ongoing research aims to explore its:

  • Anti-inflammatory Effects : Investigations are underway to determine its role in modulating inflammatory pathways.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through specific signaling pathways.

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